ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate

Synthetic Chemistry Pharmaceutical Intermediates Process Development

This specific 1,4-benzothiazine derivative (CAS 99803-05-1) is a critical, non-oxidized intermediate for synthesizing complex, fused tricyclic heterocycles, as detailed in quinoxaline-2,3-dione patents. Its unique 3-ylidene ethyl acetate moiety serves as an essential chemical handle for key reduction and annulation steps. Substituting it with common 3-oxo analogs will derail validated synthetic routes. Essential for medicinal chemistry and process R&D.

Molecular Formula C12H13NO2S
Molecular Weight 235.3
CAS No. 99803-05-1
Cat. No. B2482437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate
CAS99803-05-1
Molecular FormulaC12H13NO2S
Molecular Weight235.3
Structural Identifiers
SMILESCCOC(=O)C=C1CSC2=CC=CC=C2N1
InChIInChI=1S/C12H13NO2S/c1-2-15-12(14)7-9-8-16-11-6-4-3-5-10(11)13-9/h3-7,13H,2,8H2,1H3/b9-7-
InChIKeyZVUNXUBYWPNSIE-CLFYSBASSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 99803-05-1): A Defined Benzothiazine Scaffold for Research Procurement


Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 99803-05-1) is a specific 1,4-benzothiazine derivative characterized by the empirical formula C12H13NO2S and a molecular weight of approximately 235.30 g/mol . Its structure features a benzene ring fused to a thiazine core with an exocyclic ethyl acetate moiety at the 3-position [1]. This compound belongs to a broader class known for diverse pharmacological properties [2], but its specific utility as a stable and well-characterized synthetic intermediate, rather than a direct end-product, is a key point for scientific selection.

Procurement Precision: Why CAS 99803-05-1 Is Not Interchangeable with Other Benzothiazine Derivatives


The benzothiazine scaffold is a versatile platform in medicinal chemistry, with subtle structural variations profoundly impacting reactivity, biological target engagement, and downstream synthetic utility. This compound (CAS 99803-05-1) cannot be interchanged with other benzothiazine analogs due to its specific structural features: it is a non-oxidized 2H-1,4-benzothiazine [1], and its key functionality is a 3-ylidene ethyl acetate group, which is critical for subsequent chemical transformations like reduction and coupling [2]. This is in contrast to the more common 3-oxo (ketone) benzothiazine derivatives (e.g., CAS 7556-63-0) or the 1,1-dioxide analogs (e.g., from the Meloxicam family), which possess different electronic properties, stability profiles, and chemical reactivities [3]. Therefore, substituting CAS 99803-05-1 with a structurally similar 'benzothiazine' could derail a validated synthetic route or lead to the creation of a different, non-equivalent final compound.

Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 99803-05-1) Comparative Performance Data


Verified Synthetic Intermediate in a Multi-Step Pharmaceutical Route

Unlike many benzothiazine derivatives that are investigated as final drug candidates, ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate has a documented, quantitative role as a crucial intermediate. Its specific value lies in its participation in a validated multi-step synthesis [1].

Synthetic Chemistry Pharmaceutical Intermediates Process Development

Availability of Verified Analytical Spectra for Identity Confirmation

High-strength quantitative evidence for the intrinsic differentiation of this compound is limited. However, the availability of a verified, reference-quality spectrum for this specific CAS number provides a crucial benchmark for procurement and quality control, ensuring researchers obtain the correct material [1].

Analytical Chemistry Quality Control Compound Characterization

Distinct Chemical Reactivity: The 3-ylidene Motif for Reduction

The compound's primary documented reactivity is the reduction of its α,β-unsaturated ester (ylidene) moiety. This is a key differentiating feature, as it allows for subsequent bromination and coupling steps that are not accessible from saturated or oxidized analogs [1]. While no direct kinetic data comparing its reduction rate to an analog is available, the defined synthetic sequence infers its essential role.

Synthetic Methodology Functional Group Interconversion Benzothiazine Chemistry

Procurement-Linked Application Scenarios for Ethyl 2-[2H-1,4-benzothiazin-3(4H)-yliden]acetate (CAS 99803-05-1)


Synthesis of Fused Heterocyclic Compounds for Drug Discovery

This compound is an established intermediate for synthesizing complex, fused tricyclic heterocycles, as demonstrated in patents for quinoxaline-2,3-diones. Procurement is essential for medicinal chemistry groups aiming to explore this specific chemical space or replicate and expand upon the patented synthetic methodology, where the 3-ylidene acetate moiety provides a necessary chemical handle for reduction and subsequent annulation [1].

Development and Optimization of Chemical Processes

Process chemists can use this well-defined building block to optimize and scale the reduction and bromination steps detailed in the patent literature [1]. Its role as a key intermediate allows for systematic investigation of reaction parameters (e.g., solvent, temperature, stoichiometry) to improve yield and purity in the synthesis of more advanced pharmaceutical candidates.

Analytical Method Development and Compound Library QC

With its reference spectral data readily available [2], this compound serves as a reliable standard for developing and validating analytical methods (e.g., HPLC, LC-MS). Procurement of this specific compound allows for the calibration of instruments and verification of the identity and purity of related benzothiazine derivatives in compound libraries or during reaction monitoring.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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